6-Bromo-2,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
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Overview
Description
6-Bromo-2,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 2nd and 5th positions on the triazolo[4,3-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-3-one can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly option. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of microwave irradiation can be scaled up to produce significant quantities of the compound efficiently. Additionally, late-stage functionalization of triazolopyridine derivatives can further enhance the synthetic utility of this compound .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under suitable conditions.
Cyclization Reactions: The triazolopyridine ring system can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as heating, stirring, and the use of inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
6-Bromo-2,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-3-one has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activities.
Biological Research: It is used in biological studies to investigate its effects on different biological pathways and molecular targets.
Material Science: The compound has applications in material science, particularly in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes and receptors, leading to changes in cellular processes. For example, it has been shown to inhibit the uptake of 5-hydroxytryptamine, a neurotransmitter, by synaptosomes . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Bromo-2,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-3-one include other triazolopyridine derivatives such as:
- 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one
- 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8BrN3O |
---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
6-bromo-2,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C8H8BrN3O/c1-5-6(9)3-4-7-10-11(2)8(13)12(5)7/h3-4H,1-2H3 |
InChI Key |
CIIDRUICBFPYGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=NN(C(=O)N12)C)Br |
Origin of Product |
United States |
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